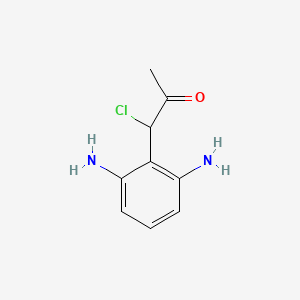
1-Chloro-1-(2,6-diaminophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2,6-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a ketone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,6-diaminophenyl)propan-2-one using thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3, RSH, or ROH in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2,6-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology and antimicrobial research.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2,6-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and amino groups facilitate binding to active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-1-(2,6-diaminophenyl)propan-2-one
- 1-Iodo-1-(2,6-diaminophenyl)propan-2-one
- 1-Chloro-1-(3,5-diaminophenyl)propan-2-one
Comparison: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one is unique due to the specific positioning of the chloro and amino groups on the phenyl ring, which influences its reactivity and binding properties. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its relative stability and availability .
Eigenschaften
Molekularformel |
C9H11ClN2O |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
1-chloro-1-(2,6-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11ClN2O/c1-5(13)9(10)8-6(11)3-2-4-7(8)12/h2-4,9H,11-12H2,1H3 |
InChI-Schlüssel |
KTLAEFGEAOCYOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


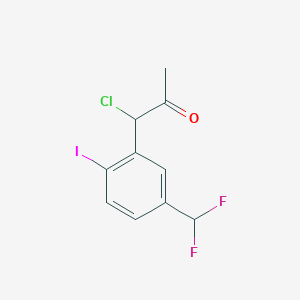
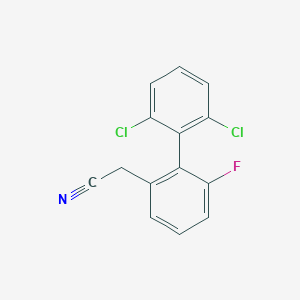
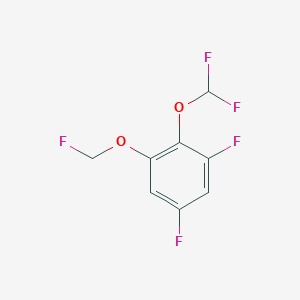

![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
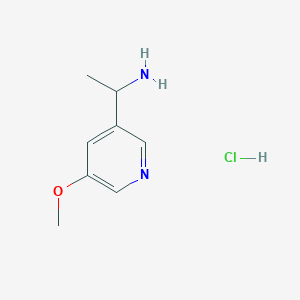
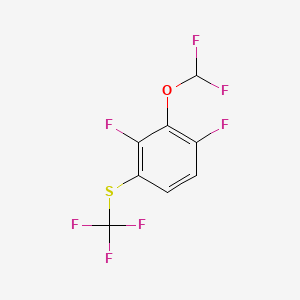
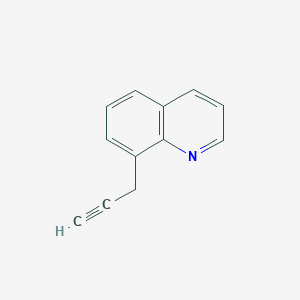
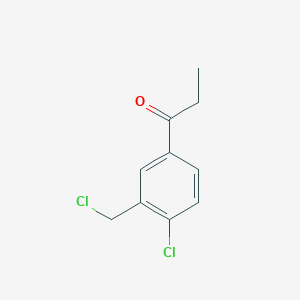
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)

![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)


